REACTION_SMILES
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[Br:14][CH2:15][C:16](=[O:17])[CH2:18][CH3:19].[CH3:20][CH2:21][OH:22].[CH3:26][OH:27].[F:1][C:2]([c:3]1[n:4][c:5]2[n:6]([cH:11]1)[CH2:7][CH2:8][NH:9][CH2:10]2)([F:12])[F:13].[Pt:23](=[O:24])=[O:25]>>[CH2:2]([c:3]1[n:4][c:5]2[n:6]([cH:11]1)[CH2:7][CH2:8][NH:9][CH2:10]2)[CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(=O)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cn2c(n1)CNCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Pt]=O
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Name
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Type
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product
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Smiles
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CCc1cn2c(n1)CNCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |